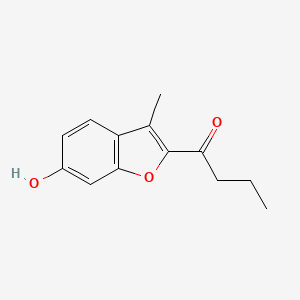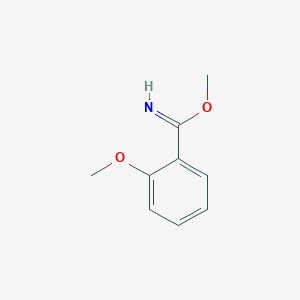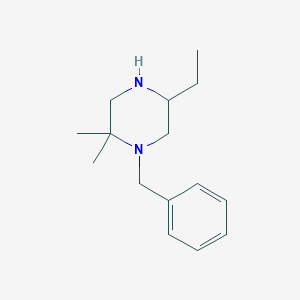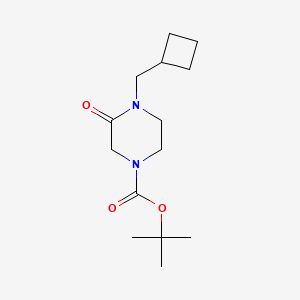
3-Formyl-4-propan-2-yloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-4-propan-2-yloxybenzamide is an organic compound with a complex structure that includes a formyl group, a propan-2-yloxy group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-propan-2-yloxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with propan-2-ol in the presence of a dehydrating agent such as sulfuric acid to form 4-propan-2-yloxybenzoic acid.
Formylation: The next step is the formylation of the benzamide core. This can be achieved by reacting 4-propan-2-yloxybenzoic acid with a formylating agent such as formic acid or formic anhydride in the presence of a catalyst like phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-propan-2-yloxybenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Carboxy-4-propan-2-yloxybenzamide.
Reduction: 3-Hydroxymethyl-4-propan-2-yloxybenzamide.
Substitution: 3-Formyl-4-alkoxybenzamide (where the alkoxy group varies).
Scientific Research Applications
3-Formyl-4-propan-2-yloxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Formyl-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The propan-2-yloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Formyl-4-hydroxybenzamide: Lacks the propan-2-yloxy group, making it less lipophilic.
4-Formyl-3-propan-2-yloxybenzamide: Isomer with the formyl and propan-2-yloxy groups in different positions.
3-Formyl-4-methoxybenzamide: Contains a methoxy group instead of a propan-2-yloxy group.
Uniqueness
3-Formyl-4-propan-2-yloxybenzamide is unique due to the presence of both the formyl and propan-2-yloxy groups, which confer specific chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-formyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-7(2)15-10-4-3-8(11(12)14)5-9(10)6-13/h3-7H,1-2H3,(H2,12,14) |
InChI Key |
HJBXCNPUUVFVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13875735.png)
![7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13875742.png)
![6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid](/img/structure/B13875753.png)
![4-amino-N-[6-methyl-1-(quinolin-5-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13875771.png)
![2-(4-Pyridinyl)oxazolo[4,5-b]pyridine](/img/structure/B13875774.png)
![tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate](/img/structure/B13875782.png)
![N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine](/img/structure/B13875784.png)




